molecular formula C16H18ClN3O3 B2584786 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034268-97-6

3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2584786
CAS No.: 2034268-97-6
M. Wt: 335.79
InChI Key: ZYIXTDIVPMLFJF-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic structure combining an imidazolidine-2,4-dione core with an azetidine ring linked via a propanoyl group to a substituted aromatic moiety (4-chloro-3-methylphenyl). The 4-chloro-3-methylphenyl substituent introduces lipophilicity and electron-withdrawing effects, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

3-[1-[3-(4-chloro-3-methylphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-10-6-11(2-4-13(10)17)3-5-14(21)19-8-12(9-19)20-15(22)7-18-16(20)23/h2,4,6,12H,3,5,7-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIXTDIVPMLFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions One common synthetic route starts with the chlorination of 3-methylphenylpropanoic acid to introduce the chloro group This is followed by the formation of the azetidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 4-chloro-3-methylbenzoic acid.

    Reduction: Conversion to 3-(1-(3-(4-chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-diol.

    Substitution: Introduction of various functional groups such as methoxy or tert-butyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the azetidine and imidazolidine rings makes it a candidate for interacting with biological macromolecules.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione: The compound differs from thiazolidine-2,4-dione derivatives (e.g., compounds 5g–5n in ) by replacing the sulfur atom in the thiazolidine ring with a nitrogen atom. For example, thiazolidine-2,4-diones in exhibit antifungal activity linked to their coumarin-derived substituents, whereas the imidazolidine variant’s activity may depend on the azetidine-arylpropanoyl moiety.
  • Azetidine vs. Bicyclic or Larger Rings: Unlike procymidone (3-azabicyclo[3.1.0]hexane-2,4-dione) and vinclozolin (oxazolidinedione) from , this compound uses a monocyclic azetidine ring. The smaller ring size may reduce steric hindrance, improving binding to compact active sites.

Substituent Effects

  • Aromatic Substituents: The 4-chloro-3-methylphenyl group contrasts with substituents in ’s coumarin hybrids (e.g., 4-methoxy, 4-bromo, or 3-phenoxy phenyl groups).
  • Functional Group Positioning: Unlike iprodione (), which has an isopropylcarboxamide group attached to the imidazolidine ring, the target compound’s propanoyl-azetidine linkage introduces a ketone group. This difference may influence redox stability or metabolic pathways, as ketones are prone to reduction in vivo .

Comparative Pharmacological and Physicochemical Data

Table 1: Key Properties of Comparable Compounds

Compound Name Core Structure Aromatic Substituent Biological Use/Activity Reference
Target Compound Imidazolidine-2,4-dione 4-Chloro-3-methylphenyl Not explicitly stated N/A
Procymidone 3-Azabicyclohexane-2,4-dione 3,5-Dichlorophenyl Fungicide
Vinclozolin Oxazolidinedione 3,5-Dichlorophenyl Fungicide (sterol biosynthesis)
(Z)-5-(4-Bromophenyl)-thiazolidine-2,4-dione Thiazolidine-2,4-dione 4-Bromophenyl Antifungal

Notes:

  • Metabolic Stability : The azetidine ring in the target compound may confer greater resistance to cytochrome P450-mediated oxidation compared to vinclozolin’s ethenyl group, which is susceptible to epoxidation .
  • Synthetic Accessibility: highlights the use of Knoevenagel condensation for thiazolidine-2,4-diones, but the target compound’s synthesis likely requires azetidine ring formation via cycloaddition or reductive amination, adding complexity .

Biological Activity

The compound 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS Number: 1904238-47-6) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₇ClN₂O₄
  • Molecular Weight : 336.77 g/mol
  • Structure : The compound features an imidazolidine ring and an azetidine moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Some studies have reported its effectiveness against certain bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that it may influence neurochemical pathways, potentially offering protective effects in neurodegenerative conditions.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships (SAR) and molecular docking studies:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
  • Reactive Oxygen Species (ROS) Scavenging : Its structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including our compound of interest. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Studies

In vitro assays on human cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : Approximately 25 µM after 48 hours of treatment.
    These findings suggest that the compound may induce apoptosis through mitochondrial pathways.

Neuroprotective Studies

Research published in a neuropharmacology journal highlighted the compound's ability to enhance acetylcholine levels in the hippocampus during microdialysis studies in rodent models. Such findings imply a potential role in cognitive enhancement and neuroprotection against age-related decline.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed a clear zone of inhibition, indicating strong antimicrobial activity.
  • Case Study on Anticancer Activity :
    • Objective : Assess cytotoxic effects on A549 lung cancer cells.
    • Methodology : MTT assay was conducted to determine cell viability.
    • Results : The results showed a significant reduction in cell viability at concentrations above 30 µM.

Data Table

Biological ActivityTest SystemResultReference
AntimicrobialStaphylococcus aureusZone of inhibition observed
CytotoxicityMCF-7 cellsIC50 = 25 µM
NeuroprotectionRodent hippocampusIncreased ACh levels

Q & A

Q. What statistical methods validate reproducibility in multi-step syntheses?

  • Methodological Answer : Use Design of Experiments (DoE) to assess critical parameters (temperature, catalyst loading). Apply multivariate analysis (PCA) to batch data, ensuring RSD <5% for yield and purity. Replicate results across ≥3 independent runs .

Methodological Resources

  • Spectral Databases : CAS Common Chemistry for reference NMR/MS spectra (CC-BY-NC 4.0 license) .
  • Software Tools : PubChem for analog screening , Mercury for crystallography , and Gaussian for DFT calculations .

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